Cyclohexanol, 2-methylene-, acetate
Description
Significance of Allylic Acetates as Intermediates and Building Blocks in Synthetic Chemistry
Allylic acetates are a well-established class of compounds that serve as pivotal intermediates in a myriad of organic transformations. Their significance stems from the ability of the acetate (B1210297) group to act as a good leaving group in the presence of a transition metal catalyst, most notably palladium. This activation facilitates a wide range of carbon-carbon and carbon-heteroatom bond-forming reactions.
The palladium-catalyzed reactions of allylic acetates are particularly powerful, allowing for the construction of complex molecular frameworks under mild conditions and with high degrees of selectivity. researchgate.net These reactions generally proceed through a π-allylpalladium intermediate, which can then be attacked by a diverse array of nucleophiles. shd-pub.org.rs The versatility of this approach has made allylic acetates indispensable in the synthesis of natural products and other biologically active molecules. Furthermore, the development of asymmetric allylic alkylation reactions has provided a means to introduce chirality, a critical aspect of medicinal chemistry and materials science.
Recent research has expanded the scope of allylic acetate reactions to include ruthenium-catalyzed processes. For instance, the allylation of aldehydes with 2-substituted allylic acetates can be achieved using a ruthenium catalyst, demonstrating the ongoing evolution of synthetic methods involving these valuable intermediates. nih.gov
Overview of Cyclohexanol (B46403) and Related Cyclic Frameworks in Contemporary Chemical Research
The cyclohexanol ring system is a ubiquitous structural motif found in a vast number of natural products and pharmaceuticals. lookchem.com Its conformational properties, governed by the chair and boat forms, allow for precise control over the spatial arrangement of substituents, which is crucial for biological activity. The synthesis of natural products containing cyclohexane (B81311) units often relies on the use of chiral building blocks derived from readily available starting materials. thieme-connect.comscribd.com
Cyclohexane frameworks are not only present in natural products but are also key components in the synthesis of complex polycyclic systems, such as cyclohexane-angularly-fused triquinanes. researchgate.net The rigid yet three-dimensional nature of the cyclohexane ring provides a scaffold upon which intricate stereochemical relationships can be established. The functionalization of the cyclohexane ring, as seen in "Cyclohexanol, 2-methylene-, acetate," further enhances its utility, providing a handle for subsequent chemical manipulations.
Chemical and Physical Properties of this compound
Below is a table summarizing the known properties of "this compound."
| Property | Value | Reference |
| CAS Number | 53723-50-5 | rsc.orgthieme-connect.com |
| Molecular Formula | C₉H₁₄O₂ | researchgate.net |
| Molecular Weight | 154.21 g/mol | rsc.orgthieme-connect.com |
| SMILES Code | C=C1C(OC(C)=O)CCCC1 | rsc.org |
Detailed Research Findings
"this compound" has been utilized in several notable synthetic applications, highlighting its role as a versatile building block.
Synthesis of Spirocyclic Compounds
One significant application of "this compound" is in the synthesis of spirocyclic structures. In a key step toward the creation of a spirocyclic US28 receptor ligand, this allylic acetate was employed in a carbodiazenylation reaction. thieme-connect.comdss.go.th This transformation underscores the utility of the exocyclic double bond in forming complex, multi-ring systems.
Asymmetric Radical Cyclizations
The preparation of chiral "(2-methylenecyclohexyl) acetate" has been reported in the context of asymmetric radical cyclizations. researchgate.net These reactions, often mediated by a Lewis acid, take advantage of the stereochemical information embedded in the chiral substrate to control the stereochemical outcome of the cyclization, leading to the formation of enantioenriched products.
Thermal Rearrangements and Eliminations
Allylic acetates are known to undergo thermal rearrangements, and "2-methylenecyclohexyl acetate" is no exception. This property can be exploited in synthesis to isomerize the double bond or to generate other reactive intermediates. Furthermore, it has been noted as an upstream product of 3-methylidenecyclohexene, suggesting its potential use in elimination reactions to form dienes. lookchem.com
Enzymatic Kinetic Resolution
The synthesis of enantiomerically pure forms of "this compound" can be achieved through enzymatic kinetic resolution. Lipase-catalyzed reactions have been successfully used for the resolution of 2-methylene-substituted cycloalkanols, with the subsequent acetylation yielding the chiral acetate. This bio-catalytic approach offers a green and efficient alternative to traditional chemical methods for obtaining chiral building blocks.
Structure
2D Structure
Properties
IUPAC Name |
acetic acid;2-methylidenecyclohexan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O.C2H4O2/c1-6-4-2-3-5-7(6)8;1-2(3)4/h7-8H,1-5H2;1H3,(H,3,4) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQUGBVLAXACKRC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)O.C=C1CCCCC1O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20788494 | |
| Record name | Acetic acid--2-methylidenecyclohexan-1-ol (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20788494 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
53723-50-5 | |
| Record name | Acetic acid--2-methylidenecyclohexan-1-ol (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20788494 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Mechanistic Investigations of Cyclohexanol, 2 Methylene , Acetate Transformations
Mechanisms of Enzymatic Transformations Involving 2-Methylene-Cyclohexyl Acetates
Enzymes, particularly lipases, have emerged as powerful tools in organic synthesis due to their high selectivity and mild reaction conditions. Their application in the transformation of 2-methylene-cyclohexyl acetates and related compounds has been a subject of significant research.
Elucidation of Lipase-Catalyzed Hydrolysis Mechanisms
The hydrolysis of esters by lipases is a cornerstone of biocatalysis. The generally accepted mechanism for lipase-catalyzed hydrolysis involves a catalytic triad (B1167595) of amino acid residues, typically serine (Ser), histidine (His), and aspartic acid (Asp) or glutamic acid (Glu), located at the enzyme's active site. organic-chemistry.org The process is initiated by the nucleophilic attack of the serine hydroxyl group on the carbonyl carbon of the ester substrate. This is facilitated by the histidine residue, which acts as a general base, deprotonating the serine. The resulting tetrahedral intermediate is stabilized by an "oxyanion hole" within the active site. This intermediate then collapses, leading to the release of the alcohol product and the formation of an acyl-enzyme intermediate. Finally, a water molecule, activated by the histidine residue, hydrolyzes the acyl-enzyme intermediate, regenerating the free enzyme and releasing the carboxylic acid. organic-chemistry.org
A key feature of lipase (B570770) catalysis is interfacial activation, where the enzyme's activity significantly increases at the interface between an aqueous and an organic phase. organic-chemistry.org This is often attributed to a mobile "lid" or flap covering the active site, which undergoes a conformational change upon contact with the interface, thereby exposing the catalytic machinery to the substrate.
In the context of 2-methylene-cyclohexyl acetates, lipase-catalyzed hydrolysis has been employed for the diastereoselective and enantioselective synthesis of the corresponding alcohols. For instance, Rabbit Gastric Lipase (RGL) has demonstrated the ability to selectively hydrolyze specific stereoisomers of 2-methylene-5-t-butylcyclohexyl acetates, yielding enantiomerically enriched cis- and trans-2-methylene-5-t-butylcyclohexanols. acs.org This selectivity arises from the precise fit of one enantiomer of the substrate into the chiral active site of the lipase, allowing for its preferential hydrolysis while leaving the other enantiomer largely unreacted.
Table 1: Lipase-Catalyzed Hydrolysis of 2-Methylene-5-t-butylcyclohexyl Acetates
| Lipase Source | Substrate Stereoisomer | Product | Enantiomeric Excess (e.e.) |
| Rabbit Gastric Lipase (RGL) | Racemic cis/trans mixture | Enantiomerically enriched cis- and trans-alcohols | >90% acs.org |
Mechanistic Pathways of Biocatalytic Acylation Reactions
Biocatalytic acylation, the reverse of hydrolysis, is another powerful application of lipases in organic synthesis. The mechanism of lipase-catalyzed acylation is essentially the microscopic reverse of hydrolysis. It begins with the activation of a carboxylic acid (or an activated acyl donor like an ester or anhydride) by the lipase to form the acyl-enzyme intermediate. This intermediate is then subjected to nucleophilic attack by an alcohol, in this case, a 2-methylene-cyclohexanol, to generate the desired ester product.
The enantioselectivity of lipases in acylation reactions is a widely exploited phenomenon for the kinetic resolution of racemic alcohols. In a typical kinetic resolution, the lipase will acylate one enantiomer of the alcohol at a much faster rate than the other. This results in a mixture of the acylated product of one enantiomer and the unreacted alcohol of the other enantiomer, both in high enantiomeric excess, which can then be separated.
The stereochemical preference of the lipase is often rationalized using models that consider the steric bulk of the substituents around the hydroxyl group of the alcohol. For many lipases, a general rule of thumb is that they preferentially acylate the (R)-enantiomer of secondary alcohols when the substituents at the stereocenter are categorized as "large" and "small".
Stereochemical Models Guiding Reactions of Allylic Alcohols and Their Acetate (B1210297) Derivatives
The stereochemical outcome of reactions involving allylic alcohols and their derivatives is often dictated by the conformation of the substrate and the directing influence of the hydroxyl or acetate group.
Stereoselective Epoxidation Mechanisms of 2-Methylene-Cyclohexanols
The epoxidation of allylic alcohols, such as 2-methylene-cyclohexanols, is a synthetically valuable transformation that can be controlled to produce specific stereoisomers. The stereoselectivity is highly dependent on the catalyst system employed.
Vanadium-Catalyzed Epoxidation: Vanadium-based catalysts are known to direct the epoxidation of allylic alcohols syn to the hydroxyl group. The mechanism involves the formation of a vanadium-alkoxide complex, which then coordinates with an oxidant, typically a hydroperoxide. The key to the high stereoselectivity lies in a transition state where the peroxide oxygen is delivered to the double bond from the same face as the coordinating hydroxyl group. For cyclic allylic alcohols, the reaction rate is significantly accelerated when the hydroxyl group is in an axial or pseudo-axial position, which facilitates the formation of the rigid, organized transition state required for selective oxygen transfer. wikipedia.org
Sharpless Asymmetric Epoxidation: The Sharpless-Katsuki epoxidation is a renowned method for the enantioselective epoxidation of primary and secondary allylic alcohols. mdpi.com The catalyst system consists of titanium tetraisopropoxide [Ti(Oi-Pr)₄], a chiral diethyl tartrate (DET), and tert-butyl hydroperoxide (TBHP) as the oxidant. The active catalyst is a dimeric titanium complex where two titanium centers are bridged by the tartrate ligands. dtu.dk
The mechanism proceeds through the coordination of the allylic alcohol and TBHP to one of the titanium centers of the chiral catalyst. The enantioselectivity is determined by the specific tartrate enantiomer used ((+)-DET or (-)-DET), which creates a chiral environment around the titanium atom. This chiral environment dictates the facial selectivity of the oxygen transfer from the coordinated peroxide to the alkene. The generally accepted model proposes that the allylic alcohol coordinates to the titanium center, and the oxygen atom from the peroxide is delivered to one face of the double bond, with the specific face being determined by the chirality of the tartrate ligand. dtu.dk
Table 2: Stereoselectivity in the Epoxidation of Allylic Alcohols
| Catalyst System | Directing Group | Stereochemical Outcome | Mechanistic Feature |
| Vanadium-based | Hydroxyl | syn-epoxidation wikipedia.org | Formation of a vanadium-alkoxide complex directing the oxidant. wikipedia.org |
| Sharpless (Ti(Oi-Pr)₄ / DET / TBHP) | Hydroxyl | Enantioselective epoxidation mdpi.com | Formation of a chiral titanium-tartrate-alkoxide complex. dtu.dk |
Metal-Catalyzed Reaction Pathways Applied to Allylic Acetates
Palladium catalysts are exceptionally versatile in promoting a wide range of transformations involving allylic acetates, including C-H activation and cross-coupling reactions.
Mechanistic Insights into Palladium-Catalyzed C-H Activation and Cross-Coupling Reactions Involving Allylic Acetates
Palladium-Catalyzed C-H Activation: The direct functionalization of C-H bonds is a highly atom-economical and efficient strategy in organic synthesis. In the context of allylic systems, palladium catalysts can facilitate the activation of allylic C-H bonds. Mechanistic studies, combining experimental and computational methods, suggest that the C-H activation step is often the turnover-limiting step of the catalytic cycle. acs.orgscispace.com
A plausible mechanism involves the coordination of the palladium(II) catalyst to the alkene. The C-H bond cleavage is thought to occur via a concerted metalation-deprotonation pathway, where a ligand on the palladium, such as an acetate, acts as an internal base to abstract the allylic proton. acs.orgmdpi.com This generates a π-allylpalladium(II) intermediate, which is a key reactive species in subsequent transformations. The catalytic cycle is completed by the reoxidation of the resulting palladium(0) to palladium(II). mdpi.com
Palladium-Catalyzed Cross-Coupling (Tsuji-Trost Reaction): The Tsuji-Trost reaction is a powerful method for the formation of carbon-carbon and carbon-heteroatom bonds via the palladium-catalyzed reaction of a nucleophile with an allylic electrophile, such as an allylic acetate. organic-chemistry.orgwikipedia.org
The catalytic cycle typically begins with the coordination of a palladium(0) complex to the double bond of the allylic acetate. This is followed by oxidative addition, where the palladium inserts into the carbon-oxygen bond of the acetate, leading to the departure of the acetate leaving group and the formation of a cationic π-allylpalladium(II) complex. organic-chemistry.orgwikipedia.org This π-allyl complex is electrophilic and is susceptible to attack by a wide range of nucleophiles.
The regioselectivity of the nucleophilic attack on unsymmetrical π-allyl complexes is a critical aspect of the Tsuji-Trost reaction and is influenced by a combination of steric and electronic factors of the π-allyl ligand, the nature of the nucleophile, and the ligands on the palladium. Generally, "soft" nucleophiles (pKa of conjugate acid < 25) tend to attack at the less substituted terminus of the π-allyl ligand, while "hard" nucleophiles may attack at the more substituted position. organic-chemistry.org The final step is the reductive elimination from the resulting palladium(II) intermediate, which releases the allylated product and regenerates the palladium(0) catalyst, allowing the catalytic cycle to continue. organic-chemistry.org
Table 3: Key Intermediates in Palladium-Catalyzed Reactions of Allylic Acetates
| Reaction Type | Key Palladium Intermediate | Formation Pathway | Subsequent Reaction |
| C-H Activation | π-Allylpalladium(II) | Concerted metalation-deprotonation of an allylic C-H bond. mdpi.com | Nucleophilic attack or other functionalization. |
| Cross-Coupling (Tsuji-Trost) | π-Allylpalladium(II) | Oxidative addition of Pd(0) to the allylic acetate. organic-chemistry.orgwikipedia.org | Nucleophilic attack. organic-chemistry.org |
Catalytic Isomerization and Cyclization Mechanisms in Related Systems
While specific mechanistic studies on Cyclohexanol (B46403), 2-methylene-, acetate are not extensively documented in the literature, a wealth of information can be gleaned from analogous systems. The reactivity of the exocyclic methylene (B1212753) group and the allylic acetate functionality are well-explored in other contexts, particularly in transition metal-catalyzed reactions.
Gold-Catalyzed Cyclizations:
Gold catalysts, particularly Au(I) and Au(III) complexes, are known to be highly effective in promoting the cyclization of unsaturated substrates, such as dienyl acetates. acs.orgfigshare.com These reactions often proceed through the activation of an alkene or alkyne by the gold catalyst, leading to the formation of a carbocationic intermediate. In a system analogous to Cyclohexanol, 2-methylene-, acetate, a dienyl acetate can undergo an intramolecular carbocyclization. The reaction is initiated by the coordination of the gold catalyst to the double bond, which facilitates a nucleophilic attack from another part of the molecule. acs.org
A plausible mechanism for a related dienyl acetate involves the formation of an allylic cation upon coordination of the gold catalyst. This is followed by a 6-endo-trig cyclization, where the other double bond acts as the nucleophile. acs.org The stereochemical outcome of such reactions is often dictated by the structure of the substrate and the nature of the transition state, which can adopt a boat-like conformation to minimize steric hindrance. acs.org
Palladium-Catalyzed Isomerizations:
Palladium(II) catalysts are widely used for the E/Z isomerization of alkenes. nih.gov For a molecule like this compound, a palladium catalyst could facilitate the migration of the exocyclic double bond to an endocyclic position, leading to various isomers of methylcyclohexenyl acetate. The mechanism for such isomerizations can be complex and may involve several pathways. Four common mechanisms considered for palladium(II)-catalyzed alkene isomerization are:
Pd-H Insertion/β-H Elimination: This pathway involves the addition of a palladium hydride species across the double bond, followed by the elimination of the palladium hydride to form a new double bond at a different position.
π-Allylpalladium(II) Formation: The catalyst can coordinate to the alkene and facilitate the abstraction of an allylic proton to form a π-allylpalladium intermediate. Re-addition of a proton at a different position can lead to an isomerized alkene.
Nucleopalladation/β-Elimination: A nucleophile can add to the palladium-activated alkene, followed by a β-elimination step to yield the isomerized product. nih.gov
π-Lewis Acid Activation: The palladium catalyst can act as a Lewis acid to activate the double bond, leading to the formation of a carbocation that can then rearrange. nih.gov
Deuterium labeling studies and DFT calculations on related systems support a monometallic nucleopalladation pathway for the E/Z isomerization of certain unactivated olefins. nih.gov
Zeolite-Catalyzed Skeletal Isomerization:
Zeolites, particularly those with controlled Brønsted acidity like H-ZSM-5, can catalyze the skeletal isomerization of cyclic alkenes. researchgate.netdoaj.org For instance, cyclohexene (B86901) can be isomerized to methylcyclopentene. This process is believed to proceed through a carbocationic mechanism within the pores of the zeolite. researchgate.net While this is a more profound rearrangement than simple double bond migration, it highlights a potential transformation pathway for the cyclohexyl core of this compound under acidic conditions.
The following table summarizes catalytic systems used in related isomerization and cyclization reactions.
| Catalyst System | Substrate Type | Transformation | Key Mechanistic Feature | Reference |
| AuCl/AgPF₆ | 1,6-Dienyl Acetate | Carbocyclization | Formation of allylic cation, 6-endo-trig cyclization | acs.org |
| Pd(OAc)₂ | Unactivated Olefin with Directing Group | E/Z Isomerization | Monometallic nucleopalladation | nih.gov |
| Co/Na-UZSM-5 | Cyclohexene | Skeletal Isomerization | Carbocationic mechanism in zeolite pores | researchgate.net |
| AuCl(PPh₃)/AgOTf | 1,6-Diyne Acetate | Tandem Rearrangement/Cyclization | figshare.comfigshare.com-Sigmatropic rearrangement followed by 6-exo-trig cyclization | monash.edu |
Transition State Analysis and Reaction Coordinate Modeling for Key Transformations
Transition States in Isomerization Reactions:
Spectroscopic techniques, coupled with theoretical calculations, have enabled the characterization of transition states in some isomerization reactions. osti.govosti.govubc.ca For instance, the study of the cis-trans isomerization of acetylene (B1199291) in its excited state has revealed a characteristic pattern in the vibrational energy levels near the transition state, which allows for the determination of its energy. osti.govubc.ca This approach helps to distinguish between vibrational modes that are actively involved in the reaction and those that are spectators. osti.govubc.ca In the context of this compound isomerization, similar principles would apply, where specific vibrational modes of the cyclohexane (B81311) ring and the exocyclic methylene group would be critical in reaching the transition state for double bond migration.
Reaction Coordinate Modeling in Cycloalkane Dehydrogenation and Isomerization:
Density Functional Theory (DFT) calculations have been employed to elucidate the mechanisms of dehydrogenation and isomerization of C6-C8 cycloalkanes in zeolites. ufl.edu These studies model the reaction pathways, including the structures of intermediates and transition states. For the dehydrogenation of cyclohexene, the calculations show that the reaction proceeds via sequential hydride transfer and deprotonation. ufl.edu The transition states for these steps are influenced by the steric environment within the zeolite pores. ufl.edu
For the skeletal isomerization of cyclohexane to methylcyclopentane, a stepwise reaction mechanism has been proposed based on kinetic studies and is supported by DFT calculations. researchgate.netresearchgate.net The reaction coordinate would involve the formation of a protonated cyclohexane intermediate, followed by ring contraction through a series of carbocationic rearrangements, each with its own transition state.
The table below presents calculated activation barriers for relevant elementary steps in related systems, providing an indication of the energetic landscape of these transformations.
| Reaction | Catalyst/Environment | Elementary Step | Calculated Activation Barrier (kJ/mol) | Reference |
| Cyclohexene Dehydrogenation | H-MFI Zeolite | Hydride transfer to proton | 164 | ufl.edu |
| Cyclohexene Dehydrogenation | H-MFI Zeolite | Hydride transfer to methyl group | 95 | ufl.edu |
| n-Pentane Isomerization | Pt/H-Mordenite | Overall Isomerization | 147 | researchgate.net |
| n-Hexane Isomerization | Pt/H-Mordenite | Overall Isomerization | 123 | researchgate.net |
These computational and experimental findings on related systems provide a solid foundation for predicting and understanding the mechanistic intricacies of the transformations of this compound. Future research, including specific kinetic and computational studies on this compound, will be necessary to fully elucidate its reaction pathways.
Stereochemical Control and Chiral Applications in Cyclohexanol, 2 Methylene , Acetate Research
Enantiomeric Enrichment Strategies for 2-Methylene-Cyclohexanol Acetates
The synthesis of single enantiomers of chiral compounds is a significant challenge in organic chemistry. For 2-methylene-cyclohexanol acetates, various strategies have been developed to achieve high levels of enantiomeric purity, primarily through kinetic resolution.
The success of any enantioselective synthesis is measured by the enantiomeric excess (ee), which quantifies the purity of one enantiomer over the other. In the context of 2-methylene-cyclohexanol acetate (B1210297) research, achieving high ee is a primary goal. For instance, in the dynamic kinetic resolution of related compounds like 2-methyl-2-nitrocyclohexanol, the resulting trans-2-methyl-2-nitrocyclohexyl acetate has been isolated with excellent enantiopurity, exceeding 98% ee. sunyempire.eduresearchgate.net This high level of stereochemical control is crucial for the subsequent use of these molecules in stereospecific reactions. The determination of ee is typically accomplished using chiral chromatography techniques, such as chiral High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC), which can separate and quantify the individual enantiomers.
Kinetic resolution is a powerful method for separating enantiomers of a racemic mixture by exploiting the differential reaction rates of the enantiomers with a chiral catalyst or reagent. For cyclohexanol (B46403) derivatives, lipase-catalyzed resolutions are particularly common and effective.
The optimization of these protocols involves screening various hydrolases and reaction conditions. For example, the kinetic bioresolution of 2-nitrocyclohexanol (B8771557) has been extensively studied, utilizing a range of hydrolases for both enantioselective transesterification and hydrolysis of the corresponding acetate. researchgate.netalmacgroup.com By carefully selecting the biocatalyst and conditions, it is possible to access both enantiomers of the cis and trans isomers in enantiopure form. researchgate.netalmacgroup.com A key aspect of optimization is the choice of acyl donor and solvent. Vinyl acetate is often employed as both the acylating agent and the solvent in these transformations. almacgroup.com
A significant advancement in this area is the development of dynamic kinetic resolution (DKR). DKR combines the kinetic resolution with an in situ racemization of the slower-reacting enantiomer, theoretically allowing for a 100% yield of the desired enantiomerically pure product. Efforts to apply DKR to systems like 2-methyl-2-nitrocyclohexanol have shown promise, demonstrating the feasibility of combining lipase-mediated resolution with a base-mediated interconversion of the alcohol stereoisomers. sunyempire.eduresearchgate.net
Table 1: Examples of Kinetic Resolution in Cyclohexanol Derivatives
| Substrate | Catalyst/Method | Product | Enantiomeric Excess (ee) | Reference |
| (±)-trans-2-Methyl-2-nitrocyclohexanol | Lipase-mediated dynamic kinetic resolution | trans-2-Methyl-2-nitrocyclohexyl acetate | >98% | sunyempire.eduresearchgate.net |
| (±)-cis-2-Nitrocyclohexanol | Hydrolase-mediated transesterification | (1R,2S)-2-Nitrocyclohexyl acetate and (1S,2R)-2-Nitrocyclohexanol | >99% | almacgroup.com |
| (±)-trans-2-Nitrocyclohexanol | Hydrolase-mediated transesterification | Enantioenriched alcohol and acetate | High | researchgate.netalmacgroup.com |
Diastereoselective Synthesis and Separation of 2-Methylene-Cyclohexyl Acetate Derivatives
While enantioselectivity deals with the formation of mirror-image isomers, diastereoselectivity concerns the formation of stereoisomers that are not mirror images. In the synthesis of substituted cyclohexyl acetates, controlling diastereoselectivity is equally important.
Cascade reactions, such as the inter–intramolecular double Michael addition of curcumins to arylidenemalonates, have been developed for the diastereoselective synthesis of highly functionalized cyclohexanones. beilstein-journals.org These reactions can proceed with complete diastereoselectivity in many cases, yielding complex cyclohexanone (B45756) structures as single diastereomers. beilstein-journals.org The resulting cyclohexanones can then be further functionalized, for example, by reduction and acetylation, to produce the corresponding cyclohexyl acetate derivatives with the desired diastereomeric purity. The separation of diastereomers, if formed as a mixture, is often more straightforward than the separation of enantiomers and can typically be achieved by standard chromatographic techniques like column chromatography or crystallization.
Conformational Equilibria and Advanced Conformational Analysis of Substituted Cyclohexyl Acetates
For monosubstituted cyclohexanes, the substituent generally prefers the more stable equatorial position to avoid 1,3-diaxial interactions, which are a form of steric strain. libretexts.org The energy difference between the axial and equatorial conformers depends on the size of the substituent; larger groups have a stronger preference for the equatorial position. libretexts.org For instance, the equatorial conformer of methylcyclohexane (B89554) is about 1.74 kcal/mol more stable than the axial conformer, leading to a 95:5 ratio of equatorial to axial conformers at room temperature. masterorganicchemistry.com
Advanced conformational analysis techniques, such as low-temperature Nuclear Magnetic Resonance (NMR) spectroscopy, are used to study these conformational equilibria. researchgate.net By integrating the signals of the axial and equatorial protons at low temperatures where the ring flip is slow on the NMR timescale, the relative populations of the conformers can be determined, and the free energy difference can be calculated. researchgate.net For more complex substituted cyclohexyl acetates, computational methods are also employed to predict the most stable conformations.
Principles of Chirality Transfer in Pericyclic Reactions of Acetate Precursors
Pericyclic reactions are a class of concerted reactions that proceed through a cyclic transition state. A key feature of many pericyclic reactions is their ability to transfer chirality from a reactant to a product with a high degree of stereochemical control.
In the context of precursors to chiral cyclohexanol derivatives, pericyclic cascades can be designed to achieve impressive enantioselectivity through chirality transfer. nih.gov For example, a cascade involving a [3+2] cycloaddition followed by a hetero- researchgate.netresearchgate.net-sigmatropic rearrangement can transfer the stereochemical information from a chiral auxiliary on one of the reactants to the final product. nih.gov The stereochemical outcome of these reactions is often predictable based on well-established principles, such as the conservation of orbital symmetry. The development of new pericyclic cascades continues to provide novel strategies for asymmetric synthesis. nih.govnih.gov Recent advances also aim to observe and control chirality changes on a femtosecond timescale, a field known as "chiral control". researchgate.net
Stereoselective Functionalization of Exocyclic Alkene Moieties in 2-Methylene-Cyclohexanol Systems
The exocyclic methylene (B1212753) group in 2-methylene-cyclohexanol systems is a versatile functional handle that can be stereoselectively transformed into a variety of other functional groups. This allows for the introduction of new stereocenters with a high degree of control.
Methods for the stereoselective functionalization of this alkene include dihydroxylation, epoxidation, and hydrogenation. The facial selectivity of these reactions is often directed by the existing stereocenters in the cyclohexyl ring, particularly the adjacent hydroxyl or acetate group. For instance, directing groups can block one face of the double bond, forcing the incoming reagent to attack from the opposite face. This substrate-controlled diastereoselectivity is a powerful tool for building up molecular complexity in a predictable manner.
Computational and Theoretical Studies on Cyclohexanol, 2 Methylene , Acetate
Density Functional Theory (DFT) Applications for Molecular Properties and Reactivity
The frontier molecular orbitals, specifically the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), are crucial for understanding a molecule's reactivity. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity. nih.govresearchgate.net A smaller gap suggests higher reactivity. nih.gov
For molecules with π-systems, such as the exocyclic methylene (B1212753) group in Cyclohexanol (B46403), 2-methylene-, acetate (B1210297), the HOMO is often associated with the π-bonding orbital, while the LUMO is the corresponding π*-antibonding orbital. In the context of a Diels-Alder reaction, the electronic nature of substituents on the diene and dienophile determines which HOMO-LUMO interaction is dominant. wikipedia.org For a "normal" electron demand Diels-Alder reaction, the key interaction is between the HOMO of the electron-rich diene and the LUMO of the electron-deficient dienophile. wikipedia.org
Computational studies on other organic molecules show that the inclusion of certain functional groups can significantly impact the HOMO-LUMO gap. For instance, the presence of a ketone group has been found to reduce the Egap. nih.gov In the case of Cyclohexanol, 2-methylene-, acetate, the acetate group and the methylene group will influence the energies of the frontier orbitals. The HOMO-LUMO gap can be computationally calculated to predict the molecule's stability and reactivity. youtube.com
Table 1: Illustrative Frontier Molecular Orbital Energies of Analogous Compounds
| Compound | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |
| Analogous Alkene 1 | -6.2 | -0.5 | 5.7 |
| Analogous Alkene 2 | -5.8 | -0.2 | 5.6 |
| Analogous Ester 1 | -7.0 | 1.2 | 8.2 |
| Analogous Ester 2 | -6.8 | 1.0 | 7.8 |
This table presents hypothetical data for illustrative purposes based on general knowledge of organic molecules, as specific data for this compound is not available.
From the HOMO and LUMO energies, several quantum chemical parameters can be calculated to further describe a molecule's reactivity. researchgate.net These parameters include:
Ionization Potential (I): Approximated as -EHOMO.
Electron Affinity (A): Approximated as -ELUMO.
Electronegativity (χ): (I + A) / 2
Chemical Potential (μ): -(I + A) / 2 = -χ
Chemical Hardness (η): (I - A) / 2
Chemical Softness (S): 1 / (2η)
Electrophilicity Index (ω): μ² / (2η) = χ² / (2η)
Table 2: Calculated Quantum Chemical Parameters for a Hypothetical Molecule with a HOMO of -6.0 eV and a LUMO of -0.4 eV
| Parameter | Value |
| Ionization Potential (I) | 6.0 eV |
| Electron Affinity (A) | 0.4 eV |
| Electronegativity (χ) | 3.2 eV |
| Chemical Potential (μ) | -3.2 eV |
| Chemical Hardness (η) | 2.8 eV |
| Chemical Softness (S) | 0.18 eV⁻¹ |
| Electrophilicity Index (ω) | 1.83 eV |
This table demonstrates the calculation of quantum chemical parameters based on hypothetical frontier orbital energies.
DFT calculations can be used to predict vibrational spectra (IR and Raman) and NMR chemical shifts. While experimental spectra for this compound are not discussed here, computational methods can provide theoretical spectra that can aid in the interpretation of experimental data. For instance, in a study on 4-Acetylmorpholine, DFT calculations at the B3LYP/6-31++G(d,p) level were used to compute the FT-IR and FT-Raman spectra, which showed good agreement with the experimental spectra. researchgate.net Similar computational approaches could be applied to this compound to predict its spectroscopic characteristics.
Theoretical Modeling of Reaction Mechanisms and Transition States
Computational chemistry is instrumental in elucidating reaction mechanisms by modeling the potential energy surface, identifying intermediates, and locating transition states. For reactions involving allylic acetates like this compound, palladium-catalyzed allylic substitution is a significant area of study. researchgate.netnih.govnih.govacs.orgthieme-connect.de
Theoretical calculations, such as those using ONIOM(B3LYP/LANL2DZ+p:PM6), have been employed to study the detailed mechanism of palladium-catalyzed decarboxylative allylation. researchgate.net These studies reveal the catalytic cycle, which typically involves oxidative addition, decarboxylation, and reductive allylation steps. researchgate.net DFT calculations have also been used to rationalize the reactivity in palladium(0)-catalyzed fluorination of allylic chlorides. researchgate.net In the context of the carbonylation of allyl chloride catalyzed by palladium complexes, DFT (B3LYP) calculations have shown that the favored reaction pathway is a direct attack of the chlorine atom on the metal. acs.org
For this compound, theoretical modeling could be used to investigate its behavior in similar palladium-catalyzed reactions, predicting the most likely reaction pathways and the structures of the transition states involved.
Investigation of Conformational Preferences and Energy Landscapes
The conformational flexibility of the cyclohexane (B81311) ring is a classic topic in stereochemistry. sapub.org For substituted cyclohexanes, the relative stability of different chair conformations is of great interest. researchgate.netrsc.org Computational methods like HF/6-31G, MP2/6-311G**, and B3LYP/6-311G are used to calculate the structures and relative energies of conformers. researchgate.net
In a study of cyclohexyl esters, it was found that hyperconjugative interactions (σC–C/σC–H→σC–X*) are dominant in determining the position of the conformational equilibria. researchgate.net For this compound, the axial and equatorial positions of the acetate group would lead to different conformers with distinct energies. The presence of the exocyclic methylene group would also influence the puckering of the cyclohexane ring. researchgate.net Theoretical calculations could be used to determine the lowest energy conformation and the energy barriers between different conformers. utdallas.edu
Computational Analysis of Solvent Effects on Reaction Dynamics and Energetics
Solvent effects can significantly influence reaction rates and outcomes. ucsb.edu Computational models can account for solvent effects either explicitly, by including individual solvent molecules, or implicitly, by treating the solvent as a continuous medium.
The rates of chemical reactions, particularly those involving polar transition states, can vary by several orders of magnitude depending on the solvent. ucsb.edu For instance, the n → π* transition in acetone (B3395972) shows a solvatochromic shift, moving to a shorter wavelength in a polar solvent like water compared to the gas phase, indicating that the more polar ground state is stabilized to a greater extent by the polar solvent than the less polar excited state. ucsb.edu
In the context of reactions involving this compound, computational studies incorporating solvent effects would be crucial for accurately predicting reaction energetics and dynamics in solution. DFT calculations in various solvents could provide insights into how the solvent modulates the stability of reactants, intermediates, transition states, and products. For example, in a study of N-(2-((2-chloro-4,5-dicyanophenyl)amino)ethyl)-4-methylbenzenesulfonamide, theoretical NMR calculations were performed in DMSO-d6 solvation, and the UV-Visible spectrum was explored using the TD-DFT method in a variety of solutions. researchgate.net
Applications of Cyclohexanol, 2 Methylene , Acetate in Advanced Organic Synthesis
Role as Chiral Building Blocks and Versatile Synthetic Intermediates
The utility of "Cyclohexanol, 2-methylene-, acetate" as a chiral building block stems from the inherent chirality of the cyclohexanol (B46403) ring and the strategic placement of functional groups. Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a substrate to control the stereochemical outcome of a reaction. wikipedia.org While direct studies on "this compound" as a chiral auxiliary are not extensively documented, the principle has been well-established with structurally similar cyclohexanol derivatives. For instance, trans-2-phenyl-1-cyclohexanol (B1200244) has been successfully employed as a chiral auxiliary in various asymmetric transformations. wikipedia.org
The acetate (B1210297) group in "this compound" serves as a protecting group for the hydroxyl function, which can be readily removed under mild conditions to liberate the free alcohol for further synthetic manipulations. The exocyclic methylene (B1212753) group represents a key reactive site, amenable to a wide range of transformations such as hydrogenation, epoxidation, dihydroxylation, and various cycloaddition reactions. This dual functionality allows for the sequential and stereocontrolled introduction of new stereocenters, making it a valuable intermediate in multistep syntheses.
The enantioselective synthesis of cyclohexanol derivatives is a critical aspect of their application as chiral building blocks. Various methods have been developed for the asymmetric synthesis of related cyclohexenols, which can serve as precursors to "this compound". These methods often involve the enantioselective deprotonation of cyclohexene (B86901) oxide using chiral lithium amides or the asymmetric hydrosilylation of 2-cyclohexen-1-one (B156087) with chiral catalysts.
Table 1: Examples of Chiral Auxiliaries Based on Cyclohexanol Scaffolds
| Chiral Auxiliary | Application | Reference |
| trans-2-Phenyl-1-cyclohexanol | Ene reactions | wikipedia.org |
| (-)-8-Phenylmenthol | Diels-Alder reactions | wikipedia.org |
| trans-2-Tritylcyclohexanol | Oxidative cyclization | researchgate.net |
Utilization in the Synthesis of Complex Natural Products and Analogues
The structural motif of a substituted cyclohexane (B81311) ring is prevalent in a vast number of natural products, particularly in the terpene family. nih.govbaranlab.org Terpenes are a diverse class of organic compounds derived from isoprene (B109036) units and are known for their significant biological activities. nih.gov The synthesis of these complex molecules often relies on the use of chiral building blocks that can introduce key stereocenters with high fidelity.
"this compound," with its inherent chirality and versatile functional groups, is a promising starting material for the synthesis of various terpenes and other natural products. The exocyclic methylene group can be a precursor to a methyl group or can be functionalized to introduce other side chains, while the cyclohexanol core provides a rigid scaffold for controlling the stereochemistry of subsequent reactions. For example, the synthesis of various sesquiterpenes and diterpenes often involves the construction of polycyclic systems where a substituted cyclohexane ring forms a central part of the molecular framework. uzh.ch
While specific total syntheses explicitly employing "this compound" as the starting material are not prominently featured in the literature, the strategic importance of similar building blocks is well-recognized. For instance, the synthesis of the potent antimalarial drug artemisinin (B1665778) has been achieved through strategies that rely on the stereocontrolled functionalization of cyclohexene-derived intermediates. nih.gov The principles demonstrated in these syntheses are directly applicable to the potential use of "this compound" as a chiral starting material for other complex targets. The development of synthetic routes starting from readily available cyclohexene derivatives highlights the potential of this class of compounds in natural product synthesis. nih.gov
Development of Catalytic Asymmetric Reactions with Related Substrates
The exocyclic double bond in "this compound" makes it an ideal substrate for various catalytic asymmetric reactions, particularly asymmetric hydrogenation. Asymmetric hydrogenation is a powerful tool for the enantioselective synthesis of chiral compounds, and significant research has been dedicated to developing efficient catalysts for this transformation. nih.gov The hydrogenation of the exocyclic methylene group in "this compound" would generate a new stereocenter, and the stereochemical outcome could be controlled by the choice of a chiral catalyst.
Catalysts based on transition metals such as ruthenium, rhodium, and iridium, in combination with chiral ligands, have been shown to be highly effective for the asymmetric hydrogenation of various olefins. mdpi.com For example, Ru(II) complexes with chiral diamine ligands have been successfully used in the asymmetric transfer hydrogenation of ketones and aldehydes. mdpi.com Similar catalytic systems could be adapted for the asymmetric hydrogenation of the exocyclic double bond in "this compound."
Furthermore, the development of catalysts for the hydrogenation of related cyclohexyl acetates to cyclohexanols has been a subject of interest, with Cu-based catalysts showing high efficiency under mild conditions. rsc.orgrsc.org While these studies focus on the reduction of the acetate group, they underscore the ongoing research into catalytic transformations involving cyclohexyl derivatives.
The reactivity of the exocyclic methylene group also opens up possibilities for other catalytic asymmetric reactions, such as asymmetric epoxidation or dihydroxylation, which would lead to the formation of highly functionalized and enantioenriched cyclohexanol derivatives. These products could then serve as valuable intermediates in the synthesis of a wide range of complex molecules.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
